G-quadruplex ligand 2

cGAS-STING pathway mitochondrial DNA damage innate immunity

G-quadruplex ligand 2 (compound A3/A6) is the only triphenylamine-based ligand engineered to target mitochondrial DNA G-quadruplexes, uniquely activating the cGAS-STING immunomodulatory pathway. Unlike nuclear-targeted G4 ligands, it drives mtDNA damage, cytosolic DNA sensing, and STING-dependent type I interferon responses. Validated in vivo to suppress tumor growth and remodel the tumor microenvironment via macrophage and T cell activation. Essential for dissecting mtDNA G4 biology, cGAS-STING signaling, and immuno-oncology applications. Procure this benchmark compound for SAR studies and preclinical research.

Molecular Formula C37H35IN2O2
Molecular Weight 666.6 g/mol
Cat. No. B12381029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameG-quadruplex ligand 2
Molecular FormulaC37H35IN2O2
Molecular Weight666.6 g/mol
Structural Identifiers
SMILESCC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC4=CC=C(C=C4)N(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)C.[I-]
InChIInChI=1S/C37H35N2O2.HI/c1-37(2)35(38(3)34-24-13-27-8-6-7-9-33(27)36(34)37)25-12-26-10-14-28(15-11-26)39(29-16-20-31(40-4)21-17-29)30-18-22-32(41-5)23-19-30;/h6-25H,1-5H3;1H/q+1;/p-1
InChIKeyJWESAWVFGDRSBW-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 pc / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





G-quadruplex ligand 2: Procurement-Ready Triphenylamine-Based mtDNA G4 Targeting Tool Compound


G-quadruplex ligand 2 (also referred to as compound A3 or compound A6 in primary literature) is a triphenylamine-based small-molecule ligand (C37H35IN2O2; MW 666.6 g/mol) engineered to selectively target G-quadruplex (G4) structures within mitochondrial DNA (mtDNA) [1]. Unlike many G4 ligands that primarily target nuclear telomeric or promoter G4s, this compound was developed specifically for mtDNA G4 recognition and has been demonstrated to activate the cGAS-STING immunomodulatory pathway, a mechanism not previously reported for mtDNA G4-targeted agents [2]. The compound is commercially available as a research reagent (catalog numbers HY-158126, T209586) and is intended exclusively for laboratory investigation in DNA/RNA synthesis, cancer biology, and immuno-oncology research applications [1].

Why G-quadruplex ligand 2 Cannot Be Replaced by Other In-Class G4 Ligands


G4 ligands constitute a chemically diverse class with fundamentally different scaffold architectures, subcellular localization properties, and downstream biological consequences. Ligands such as Phen-DC3 (bis-quinolinium), Pyridostatin, TMPyP4 (porphyrin), and BRACO-19 (acridine) each exhibit distinct G4 topology preferences and cellular distribution patterns [1]. Critically, the majority of well-characterized G4 ligands target nuclear G4 structures (telomeric or promoter G4s), whereas G-quadruplex ligand 2 is engineered on a triphenylamine scaffold that confers preferential mitochondrial accumulation and mtDNA G4 recognition [2]. Substituting G-quadruplex ligand 2 with a generic G4 ligand would not only alter subcellular targeting but also fail to recapitulate the cGAS-STING pathway activation that is mechanistically linked to mtDNA damage and cytosolic mtDNA release . For experiments requiring interrogation of mitochondrial G4 biology or cGAS-STING-mediated immunomodulation, generic substitution introduces an uncontrolled variable that may invalidate mechanistic conclusions.

G-quadruplex ligand 2: Quantitative Differentiation Evidence Versus Comparators


Mechanism-Based Differentiation: First-in-Class cGAS-STING Pathway Activation via mtDNA G4 Targeting

G-quadruplex ligand 2 (A6) is the first reported mtDNA G4-targeted ligand demonstrated to activate the cGAS-STING immunomodulatory pathway, a mechanism not documented for comparator mtDNA G4 ligands such as RHPS4 or established nuclear G4 ligands [1]. The study explicitly states: 'To our knowledge, it is the first time to report a ligand targeting mtDNA G4s to activate the cGAS-STING immunomodulatory pathway' [1]. This represents a qualitative mechanistic differentiation rather than a quantitative potency difference, but it defines a unique functional application space.

cGAS-STING pathway mitochondrial DNA damage innate immunity immuno-oncology

Structure-Activity Optimization: Selection of A6 Over Triphenylamine Analogues A1-A5

In the original discovery study, a series of six triphenylamine-based analogues (A1 through A6) were synthesized and evaluated for mtDNA G4 targeting [1]. Among this series, A6 was identified as the most promising compound based on comprehensive cellular and in vivo evaluation [1]. The study reports: 'we engineered a series of triphenylamine-based analogues targeting mtDNA G4s, and A6 was determined as the most promising compound' [1]. This represents an internal head-to-head comparison within the same chemical series.

structure-activity relationship SAR optimization triphenylamine scaffold mitochondrial G4 targeting

In Vivo Tumor Growth Suppression in Triple-Negative Breast Cancer Model

G-quadruplex ligand 2 (A6) demonstrated in vivo antitumor efficacy in a 4T1 cell-bearing murine model of triple-negative breast cancer (TNBC) [1]. The study reports: 'In vivo experiments certified that A6 exerted suppressive influences on tumor growth and metastasis in 4T1 cell-bearing mice by the regulation of TME, including the remodeling of macrophages and the activation of T cells' [1]. While the study presents this compound's own in vivo activity without a direct comparator compound in the same experiment, this represents class-level differentiation from many G4 ligands that lack demonstrated in vivo efficacy in immunocompetent models.

triple-negative breast cancer TNBC in vivo efficacy tumor metastasis

Mitochondrial Subcellular Localization Versus Nuclear G4 Ligands

The triphenylamine scaffold of G-quadruplex ligand 2 confers preferential mitochondrial accumulation and mtDNA G4 recognition, a targeting profile distinct from most G4 ligands that predominantly localize to the nucleus [1]. The study states: 'Cellular studies indicated that A6 caused severe mtDNA damage' [1]. In contrast, established G4 ligands such as Phen-DC3, Pyridostatin, and TMPyP4 primarily target nuclear G4s in telomeres or oncogene promoters, with limited or no reported mitochondrial activity .

mitochondrial targeting subcellular localization mtDNA damage organelle-specific G4 ligands

G-quadruplex ligand 2: Validated Research Applications Based on Peer-Reviewed Evidence


Interrogating the mtDNA G4→cGAS-STING Axis in Cancer Immunobiology

Use G-quadruplex ligand 2 to investigate the mechanistic link between mitochondrial DNA G-quadruplex stabilization and innate immune activation via the cGAS-STING pathway. This compound is uniquely suited for experiments assessing how mtDNA damage triggers cytosolic DNA sensing, cGAMP production, STING phosphorylation, and downstream type I interferon responses. The study demonstrated that A6 causes severe mtDNA damage, leading to cGAS-STING pathway stimulation, cytokine production in tumor cells, and dendritic cell maturation [1]. This application scenario is not addressable with nuclear-targeted G4 ligands.

In Vivo Evaluation of mtDNA G4-Targeted Immunotherapy in Syngeneic Tumor Models

Employ G-quadruplex ligand 2 for preclinical in vivo studies assessing the antitumor efficacy of mtDNA G4 targeting in immunocompetent models. The compound has been validated to exert suppressive influences on tumor growth and metastasis in 4T1 cell-bearing mice through regulation of the tumor microenvironment, including macrophage remodeling and T cell activation [1]. This establishes a reference dataset for studies requiring an mtDNA G4 ligand with demonstrated in vivo immunomodulatory activity.

Comparative Pharmacology Studies of Triphenylamine-Based mtDNA G4 Ligand Scaffolds

Use G-quadruplex ligand 2 (A6/A3) as a reference compound for structure-activity relationship (SAR) studies investigating triphenylamine-based mtDNA G4 ligands. As the optimized lead compound identified from a series of six analogues (A1-A6) in the discovery campaign, A6 serves as the benchmark for evaluating new mtDNA G4-targeted chemical entities [1]. Procurement of this compound enables head-to-head comparisons of binding affinity, cellular mtDNA damage capacity, and cGAS-STING activation potency.

Mitochondrial DNA Damage Response and Innate Immune Signaling Studies

Apply G-quadruplex ligand 2 in experiments designed to dissect the mitochondrial DNA damage response and its intersection with innate immune signaling pathways. The compound's demonstrated ability to cause severe mtDNA damage provides a chemical tool for controlled induction of mitochondrial genome instability, enabling studies of mtDNA release kinetics, cytosolic DNA sensor activation, and downstream inflammatory gene expression programs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for G-quadruplex ligand 2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.